
2-Amino-3-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-isopropylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the ortho position and an isopropyl group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-isopropylphenol typically involves the nitration of 3-isopropylphenol followed by reduction. The nitration process introduces a nitro group at the ortho position relative to the hydroxyl group. This is followed by catalytic hydrogenation or reduction using reagents like iron and hydrochloric acid to convert the nitro group to an amino group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors for the nitration and reduction steps. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be converted to a nitroso or nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or iron and hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated phenols.
Applications De Recherche Scientifique
2-Amino-3-isopropylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-isopropylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-Amino-4-isopropylphenol: Similar structure but with the amino group at the para position.
2-Amino-3-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
2-Amino-3-ethylphenol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: 2-Amino-3-isopropylphenol is unique due to the specific positioning of the amino and isopropyl groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-amino-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H13NO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,10H2,1-2H3 |
Clé InChI |
DAIZNEMAGMWZKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


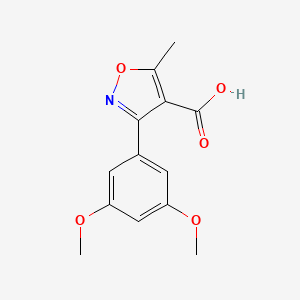

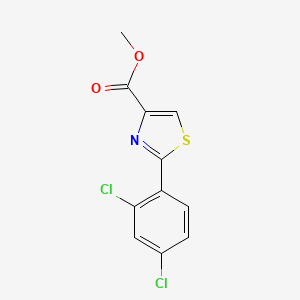





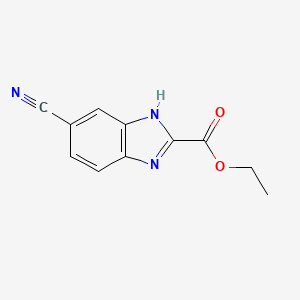
![2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13680482.png)
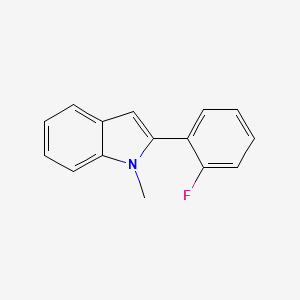
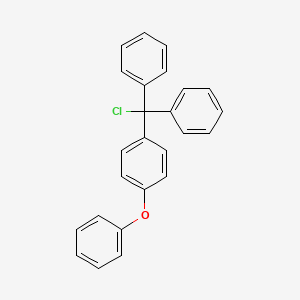
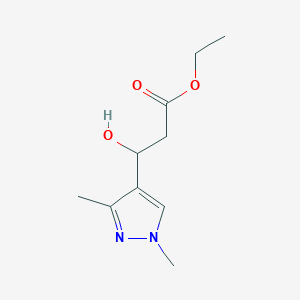
![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)
